molecular formula C21H22N2O6 B458577 3-[(2Z)-3-(4-METHOXYPHENYL)-2-[(4-METHOXYPHENYL)FORMAMIDO]PROP-2-ENAMIDO]PROPANOIC ACID

3-[(2Z)-3-(4-METHOXYPHENYL)-2-[(4-METHOXYPHENYL)FORMAMIDO]PROP-2-ENAMIDO]PROPANOIC ACID

Cat. No.: B458577
M. Wt: 398.4g/mol
InChI Key: CBWONVYUYUBLML-AQTBWJFISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2Z)-3-(4-METHOXYPHENYL)-2-[(4-METHOXYPHENYL)FORMAMIDO]PROP-2-ENAMIDO]PROPANOIC ACID is a complex organic compound characterized by the presence of methoxyphenyl groups and a formamido linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2Z)-3-(4-METHOXYPHENYL)-2-[(4-METHOXYPHENYL)FORMAMIDO]PROP-2-ENAMIDO]PROPANOIC ACID typically involves a multi-step process. One common method includes the condensation of 4-methoxybenzaldehyde with an appropriate amine to form an imine intermediate. This intermediate is then subjected to a series of reactions, including reduction and acylation, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-[(2Z)-3-(4-METHOXYPHENYL)-2-[(4-METHOXYPHENYL)FORMAMIDO]PROP-2-ENAMIDO]PROPANOIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

3-[(2Z)-3-(4-METHOXYPHENYL)-2-[(4-METHOXYPHENYL)FORMAMIDO]PROP-2-ENAMIDO]PROPANOIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(2Z)-3-(4-METHOXYPHENYL)-2-[(4-METHOXYPHENYL)FORMAMIDO]PROP-2-ENAMIDO]PROPANOIC ACID involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction is facilitated by the compound’s unique structure, which allows it to fit precisely into the enzyme’s active site .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, 3-[(2Z)-3-(4-METHOXYPHENYL)-2-[(4-METHOXYPHENYL)FORMAMIDO]PROP-2-ENAMIDO]PROPANOIC ACID stands out due to its formamido linkage and the presence of multiple methoxyphenyl groups. These structural features contribute to its unique chemical reactivity and potential biological activity .

Properties

Molecular Formula

C21H22N2O6

Molecular Weight

398.4g/mol

IUPAC Name

3-[[(Z)-2-[(4-methoxybenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoyl]amino]propanoic acid

InChI

InChI=1S/C21H22N2O6/c1-28-16-7-3-14(4-8-16)13-18(21(27)22-12-11-19(24)25)23-20(26)15-5-9-17(29-2)10-6-15/h3-10,13H,11-12H2,1-2H3,(H,22,27)(H,23,26)(H,24,25)/b18-13-

InChI Key

CBWONVYUYUBLML-AQTBWJFISA-N

SMILES

COC1=CC=C(C=C1)C=C(C(=O)NCCC(=O)O)NC(=O)C2=CC=C(C=C2)OC

Isomeric SMILES

COC1=CC=C(C=C1)/C=C(/C(=O)NCCC(=O)O)\NC(=O)C2=CC=C(C=C2)OC

Canonical SMILES

COC1=CC=C(C=C1)C=C(C(=O)NCCC(=O)O)NC(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

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